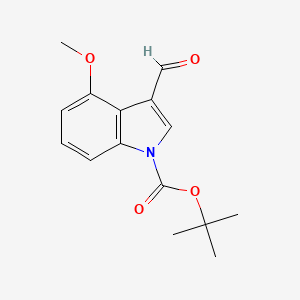

tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate

CAS No.: 1202631-44-4

Cat. No.: VC2684489

Molecular Formula: C15H17NO4

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1202631-44-4 |

|---|---|

| Molecular Formula | C15H17NO4 |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | tert-butyl 3-formyl-4-methoxyindole-1-carboxylate |

| Standard InChI | InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)13-11(16)6-5-7-12(13)19-4/h5-9H,1-4H3 |

| Standard InChI Key | UKBQHDYJIBUVHN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)C=O |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)C=O |

Introduction

Chemical Structure and Properties

Structural Characteristics

tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate consists of an indole core with three key functional groups: a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position (N1), a formyl group at the 3-position, and a methoxy group at the 4-position. The molecular formula is C15H17NO4 with a molecular weight of 275.3 g/mol. The compound features an aromatic bicyclic system comprising a benzene ring fused with a pyrrole ring, creating the characteristic indole scaffold. The presence of the electron-withdrawing formyl group at C3 and the electron-donating methoxy group at C4 creates an interesting electronic distribution that influences the compound's reactivity and properties.

Physical Properties

The physical properties of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate can be partly inferred from related compounds. Based on data from similar compounds, we can estimate several key properties:

The compound likely exists as a crystalline solid at room temperature, given that related compounds like tert-butyl 3-formyl-1H-indole-1-carboxylate have a melting point of 119-121°C . The presence of the formyl and methoxy groups would affect its solubility profile, making it more soluble in polar organic solvents compared to non-polar solvents.

Synthesis Methods

General Synthetic Routes

The synthesis of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate typically involves a multi-step process starting from appropriately substituted indole derivatives. Based on synthetic approaches for related compounds, the following routes can be proposed:

Formylation of Protected 4-methoxyindole

This approach would involve:

-

Protection of 4-methoxy-1H-indole with di-tert-butyl dicarbonate (Boc2O)

-

Formylation at the C3 position using Vilsmeier-Haack conditions (POCl3/DMF) or similar formylating reagents

Methoxylation of Protected 3-formylindole

Alternatively, the synthesis could proceed via:

-

Protection of indole with Boc2O to form tert-butyl 1H-indole-1-carboxylate

-

Formylation at C3 to yield tert-butyl 3-formyl-1H-indole-1-carboxylate

-

Functionalization at the C4 position to introduce the methoxy group

Reaction Conditions and Yields

Drawing from information on similar compounds, the following reaction conditions may be employed for key transformations:

| Transformation | Reagents | Conditions | Expected Yield | Notes |

|---|---|---|---|---|

| N-Boc Protection | Boc2O, DMAP, Et3N | DCM, 0°C to RT, 4-8h | 75-90% | DMAP serves as an effective catalyst |

| Vilsmeier Formylation | POCl3, DMF | 0°C to RT, 2-4h | 70-85% | Temperature control is critical |

| C4 Methoxylation | NaH, MeI or Cu-catalyzed | DMF, 0°C to RT, 12h | 60-80% | Position selectivity may require optimization |

Chemical Reactivity and Transformations

Reactive Sites

tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate contains several sites that can undergo chemical transformations:

-

Formyl Group (C3): Highly reactive toward nucleophiles, can participate in aldol condensations, Wittig reactions, reductive aminations, and oxidations

-

Methoxy Group (C4): Can undergo demethylation, or serve as a directing group for electrophilic substitutions

-

Boc Group (N1): Can be selectively removed under acidic conditions to free the indole nitrogen for further functionalization

-

C2 Position: Due to its proximity to the electron-withdrawing formyl group at C3, this position may be susceptible to nucleophilic attack

Key Transformations

The formyl group at the C3 position is particularly valuable for synthetic chemistry as it can be transformed into various functional groups:

| Transformation | Reagents | Product | Application |

|---|---|---|---|

| Reduction | NaBH4, MeOH | 3-hydroxymethyl derivative | Precursor to various functionalized indoles |

| Wittig Reaction | Ph3P=CHR, THF | 3-vinyl derivatives | Introduction of unsaturated side chains |

| Reductive Amination | R-NH2, NaBH3CN | 3-aminomethyl derivatives | Synthesis of alkaloid-like structures |

| Oxidation | KMnO4 or PDC | 3-carboxylic acid derivative | Precursor to esters, amides |

| Boc Deprotection | TFA, DCM | 3-formyl-4-methoxy-1H-indole | Starting material for N-functionalization |

Applications in Research and Development

Pharmaceutical Applications

Indole derivatives are widely known for their presence in numerous bioactive compounds and pharmaceutical agents. The functionalized indole core of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate makes it a valuable building block in medicinal chemistry for several reasons:

-

Versatile Intermediate: The formyl group provides a handle for various transformations, allowing for the synthesis of diverse compound libraries for drug discovery.

-

Privileged Structure: The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive natural products.

-

Tunable Properties: The combination of the formyl and methoxy groups allows for fine-tuning of the compound's electronic properties and potential biological activities.

Based on the activities of similar indole derivatives, compounds derived from tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate could potentially exhibit:

-

Enzyme inhibition (particularly of cytochrome P450 enzymes)

-

Anti-cancer properties

-

Antimicrobial activities

-

Interactions with various receptors involved in disease pathways

Materials Science Applications

Beyond pharmaceutical applications, functionalized indoles have shown utility in materials science as:

-

Fluorescent Probes: The extended conjugation in indole derivatives can result in fluorescent properties useful for various sensing applications.

-

Building Blocks for Conductive Polymers: The indole framework can be incorporated into polymeric structures with interesting electronic properties.

-

Photochromic Materials: Appropriately functionalized indoles can exhibit photochromic behavior, changing their properties in response to light.

Comparison with Related Compounds

Structural Analogs

To better understand the properties and potential applications of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate, it's useful to compare it with structurally related compounds:

Electronic and Steric Effects

The positioning of functional groups significantly impacts reactivity:

-

3-Formyl Group: Electron-withdrawing, activates C2 for nucleophilic attack, and provides a versatile handle for further transformations

-

4-Methoxy Group: Electron-donating, stabilizes the indole ring, directs electrophilic substitution, and influences the reactivity of the formyl group

-

N-Boc Protection: Reduces the electron density at the indole nitrogen, altering the electronic distribution throughout the ring and facilitating certain transformations while preventing others

These electronic effects create a unique reactivity profile that distinguishes tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate from its structural analogs.

Future Research Directions

Synthetic Methodology Development

Several areas of research could be explored to enhance the synthetic utility of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate:

-

Green Chemistry Approaches: Development of more environmentally friendly synthetic routes using catalytic methods, flow chemistry, or alternative solvents

-

Selective Functionalization: Methods for selective functionalization at other positions of the indole ring while maintaining the existing functional groups

-

Scale-up Studies: Investigation of optimal conditions for larger-scale synthesis to support industrial applications

Biological Activity Exploration

Based on the structural features of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate, several areas of biological research could be pursued:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound to understand how structural changes affect biological activity

-

Target Identification: Investigation of potential biological targets for this compound and its derivatives

-

Drug Discovery Applications: Incorporation of this scaffold into drug discovery programs for specific disease areas where indole-based compounds have shown promise

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume